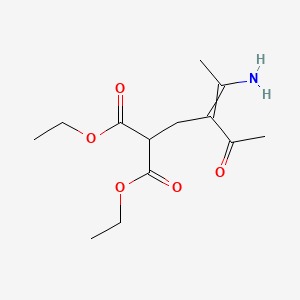
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for forming oximes and hydrazine for forming hydrazones.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydroxylamine forms oximes, while reduction with LiAlH4 forms alcohols.
Scientific Research Applications
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate exerts its effects involves its functional groups. The ester groups can undergo hydrolysis, while the amine group can participate in nucleophilic substitution reactions. These reactions can lead to the formation of various intermediates and products, depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl 2,2-diallylmalonate: Another ester with similar structural features.
Uniqueness
Diethyl (2-acetyl-3-aminobut-2-en-1-yl)propanedioate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wider range of chemical reactions compared to simpler esters like diethyl malonate .
Properties
CAS No. |
113618-91-0 |
|---|---|
Molecular Formula |
C13H21NO5 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
diethyl 2-(2-acetyl-3-aminobut-2-enyl)propanedioate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-12(16)11(13(17)19-6-2)7-10(8(3)14)9(4)15/h11H,5-7,14H2,1-4H3 |
InChI Key |
ZLQWHRDZYBBMSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=C(C)N)C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















